(5Z)-5-benzylidene-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One is a complex organic compound characterized by its unique triazolo-thiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Cinnamodendron dinisii Schwanke: Essential oil with antimicrobial properties.
Uniqueness
What sets (5Z)-2-[(1E)-2-Phenylethenyl]-5-(Phenylmethylidene)-5H,6H-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-One apart from similar compounds is its unique triazolo-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H13N3OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H13N3OS/c23-18-16(13-15-9-5-2-6-10-15)24-19-20-17(21-22(18)19)12-11-14-7-3-1-4-8-14/h1-13H/b12-11+,16-13- |
InChI Key |
ZNYLARPEMGASAX-SSLWBDRLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.